10-trans-Atorvastatin Acetonide tert-Butyl Ester
CAS No.: 1105067-90-0
Cat. No.: VC0028873
Molecular Formula: C40H47FN2O5
Molecular Weight: 654.823
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105067-90-0 |
|---|---|
| Molecular Formula | C40H47FN2O5 |
| Molecular Weight | 654.823 |
| IUPAC Name | tert-butyl 2-[(4S,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| Standard InChI | InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m1/s1 |
| Standard InChI Key | NPPZOMYSGNZDKY-ZWXJPIIXSA-N |
| SMILES | CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Identification Parameters
10-trans-Atorvastatin Acetonide tert-Butyl Ester is uniquely identified by its CAS number 1105067-90-0 in chemical databases and scientific literature . The compound's IUPAC systematic name is tert-butyl 2-((4S,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, which precisely describes its complex molecular structure and spatial arrangement . This nomenclature highlights the presence of a tert-butyl ester group, an acetonide protective moiety, and the specific stereochemistry that distinguishes it from related compounds in the atorvastatin synthesis pathway. The compound has been referenced in multiple scientific publications, including the seminal work by Stach, Havlicek, Placek, and Radl in the Collection of Czechoslovak Chemical Communications (2008) .
Molecular Properties
10-trans-Atorvastatin Acetonide tert-Butyl Ester possesses a molecular formula of C₄₀H₄₇FN₂O₅, indicating its complex organic structure with multiple functional groups . The molecular weight of this compound is 654.81 g/mol, placing it in the category of larger organic molecules commonly found in pharmaceutical intermediates . Its structure contains several key functional groups that contribute to its reactivity and role in synthesis, including a pyrrole ring system with specific substitution patterns, a tert-butyl ester group, an acetonide protective group (1,3-dioxane ring), a fluorophenyl group, an isopropyl substituent, and a phenylcarbamoyl moiety. These structural elements collectively define the compound's chemical behavior and its utility in atorvastatin synthesis.
Physicochemical Properties
The physicochemical profile of 10-trans-Atorvastatin Acetonide tert-Butyl Ester includes a calculated LogP value of 9.75300, indicating significant lipophilicity . This high lipophilicity influences its solubility characteristics, suggesting limited water solubility and good solubility in organic solvents used during synthesis and purification processes. The compound's polar surface area (PSA) has been reported as 82.28000, providing insight into its potential membrane permeability and behavior in biological systems . These properties are crucial considerations in the development of efficient synthetic and purification methods for this intermediate in pharmaceutical manufacturing processes.
Synthesis and Preparation Methodologies
Synthetic Pathways
The synthesis of 10-trans-Atorvastatin Acetonide tert-Butyl Ester involves a condensation reaction between tert-butyl isopropylidene amine and the diketone of atorvastatin under specific reaction conditions . The starting material for this synthesis includes tert-butyl isopropylidene nitrile, which undergoes hydrogenation to form tert-butyl isopropylidene amine, a key precursor in the reaction pathway . This amine then reacts with 4-fluoro-β-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide (the diketone of atorvastatin) to form the desired acetonide ester intermediate . The synthetic route demonstrates the importance of controlled reaction conditions to ensure proper stereochemical outcomes and yield optimization.
Reaction Conditions and Parameters
According to patent documentation, the synthesis process requires specific conditions to achieve optimal results . The reaction typically employs pivalic acid as a catalyst and utilizes a solvent system comprising tetrahydrofuran (THF) and hexanes . The reaction mixture is heated to 75°C for approximately 96 hours in an argon-inerted pressure vessel, allowing sufficient time for the formation of the desired stereoisomer . Following the reaction, the mixture undergoes washing with dilute aqueous sodium hydroxide and dilute aqueous hydrochloric acid, followed by concentration in vacuo to yield the acetonide ester product . These precise conditions are critical for controlling the stereochemistry and minimizing the formation of unwanted isomers or impurities.
Purification and Quality Control
The purification of 10-trans-Atorvastatin Acetonide tert-Butyl Ester involves several steps designed to remove impurities and ensure the structural integrity of the final product. After the initial reaction, the mixture is diluted with methyl tert-butyl ether (MTBE) and subjected to sequential washing with basic and acidic aqueous solutions . This process effectively removes water-soluble impurities and unreacted starting materials from the organic phase containing the desired product. Quality control measures for this compound likely include chromatographic techniques such as HPLC and spectroscopic methods like NMR to confirm identity, purity, and stereochemical configuration. These analytical procedures ensure that the intermediate meets the stringent requirements necessary for pharmaceutical manufacturing applications.
Role in Atorvastatin Synthesis
Position in Synthetic Sequence
10-trans-Atorvastatin Acetonide tert-Butyl Ester occupies a pivotal position in the multi-step synthesis of atorvastatin calcium . This intermediate represents a protected form of the atorvastatin backbone, with the acetonide group serving to protect the diol functionality and the tert-butyl ester protecting the carboxylic acid group . In the subsequent steps of the synthesis, the acetonide ester undergoes deprotection to form a diol ester, which is then saponified to produce a sodium salt . The process continues with reacidification to form the free diol acid, followed by lactonization to produce atorvastatin lactone, which can be converted to the final calcium salt form of atorvastatin . This strategic protection-deprotection sequence highlights the compound's essential role in controlling the reactivity and stereochemistry during the synthesis of the final pharmaceutical product.
Stereochemical Significance
The "10-trans" designation in the compound name specifically refers to the critical stereochemistry that must be maintained for biological activity in the final atorvastatin product . The compound possesses a (4S,6R) configuration in the dioxane ring, which establishes the correct spatial arrangement of atoms that will ultimately determine the interaction of atorvastatin with its biological target, HMG-CoA reductase . The stereochemical purity of this intermediate directly impacts the efficacy and safety profile of the final pharmaceutical product, making it a critical quality attribute in the manufacturing process. Researchers have dedicated significant effort to developing synthetic methods that selectively produce this specific stereoisomer while minimizing the formation of unwanted diastereomers.
Process Optimization Considerations
The synthesis of 10-trans-Atorvastatin Acetonide tert-Butyl Ester presents several challenges that require optimization for industrial-scale production. Patent literature specifically mentions that "the process for preparing atorvastatin lactone is particularly sensitive and vulnerable to the formation of process impurities which may cause product rejection and decreased yields" . Key optimization parameters include reaction temperature control, catalyst selection, solvent system composition, and reaction time, all of which can influence yield, stereoselectivity, and purity of the final product. Innovations in this area have focused on "providing an improved process for preparing atorvastatin lactone with increased yield and reduced cycle time" , highlighting the economic importance of efficient synthesis of this intermediate in the pharmaceutical manufacturing context.
This pricing structure indicates that the compound is primarily marketed for research purposes rather than bulk industrial applications, with costs decreasing on a per-milligram basis as purchase quantities increase .
Research and Development Applications
Research Findings and Future Directions
Synthetic Methodology Advancements
Research into improved synthetic methods for 10-trans-Atorvastatin Acetonide tert-Butyl Ester continues to be a focus area in pharmaceutical chemistry. The work by Stach, Havlicek, Placek, and Radl (2008) published in the Collection of Czechoslovak Chemical Communications represents a significant contribution to this field, detailing specific reaction conditions using pivalic acid in a mixed solvent system of n-heptane and toluene . Ongoing research aims to address challenges in the synthesis, including optimization of stereoselectivity, reduction of reaction time, and enhancement of yield. These efforts are particularly relevant given the commercial importance of atorvastatin and the need for cost-effective manufacturing processes that can meet global demand for this widely prescribed medication.
Future Research Opportunities
Future research opportunities related to 10-trans-Atorvastatin Acetonide tert-Butyl Ester may include exploration of alternative synthetic routes that utilize more environmentally friendly reagents and conditions, aligning with the principles of green chemistry and sustainable pharmaceutical manufacturing. There is also potential for investigating the compound's utility as a building block for developing next-generation statin derivatives or hybrid molecules with enhanced pharmacological properties. Additionally, computational studies examining the conformational properties and reactivity of this intermediate could provide insights that inform process optimization efforts. These research directions collectively represent the ongoing relevance of this compound in pharmaceutical science and medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume